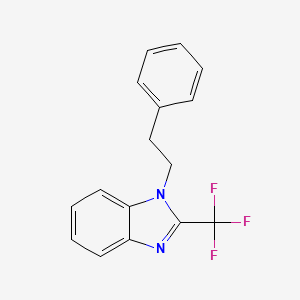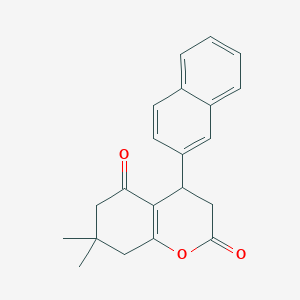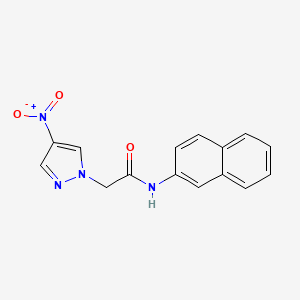![molecular formula C16H25N7O3 B15004311 1H-1,2,3-Triazole-4-carboxylic acid, 1-[4-[bis(1-methylethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-, ethyl ester](/img/structure/B15004311.png)
1H-1,2,3-Triazole-4-carboxylic acid, 1-[4-[bis(1-methylethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 1-{4-[BIS(PROPAN-2-YL)AMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a triazine ring, and various functional groups such as methoxy, amino, and ester groups. The presence of these functional groups makes this compound highly versatile and useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{4-[BIS(PROPAN-2-YL)AMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,2,3-triazole with ethyl chloroformate to form the ester intermediate. This intermediate is then reacted with 4-amino-6-methoxy-1,3,5-triazine in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve refluxing the reaction mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
ETHYL 1-{4-[BIS(PROPAN-2-YL)AMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazine ring can be reduced under hydrogenation conditions to form a dihydrotriazine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of the triazine ring can produce a dihydrotriazine derivative.
科学的研究の応用
ETHYL 1-{4-[BIS(PROPAN-2-YL)AMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties
作用機序
The mechanism of action of ETHYL 1-{4-[BIS(PROPAN-2-YL)AMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazole and triazine rings can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
類似化合物との比較
ETHYL 1-{4-[BIS(PROPAN-2-YL)AMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring and may exhibit similar chemical reactivity and biological activities.
Triazine derivatives: Compounds containing the triazine ring can have similar properties, such as enzyme inhibition or binding affinity.
Methoxy-substituted compounds: The presence of the methoxy group can influence the compound’s solubility, reactivity, and biological activity
特性
分子式 |
C16H25N7O3 |
|---|---|
分子量 |
363.42 g/mol |
IUPAC名 |
ethyl 1-[4-[di(propan-2-yl)amino]-6-methoxy-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C16H25N7O3/c1-8-26-13(24)12-11(6)23(21-20-12)15-17-14(18-16(19-15)25-7)22(9(2)3)10(4)5/h9-10H,8H2,1-7H3 |
InChIキー |
NVCNYEHHXOUSLB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)OC)N(C(C)C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene-](/img/structure/B15004228.png)
![[4-(2,6-Dimethylphenylsulfamoyl)phenoxy]acetic acid, methyl ester](/img/structure/B15004230.png)

![N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004239.png)
![1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B15004255.png)
![{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}[5-(2-methylpropyl)furan-2-yl]methanone](/img/structure/B15004269.png)
![2-{5-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15004275.png)
![Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B15004283.png)

![methyl 4-{[(4-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15004292.png)
![4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15004294.png)
![2-chloro-N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B15004298.png)
![diethyl 5-amino-7-(4-hydroxy-3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B15004303.png)

